(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine
Description
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Properties
IUPAC Name |
(3R)-1-propan-2-ylsulfonylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKQAGAWHZUBQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₉N₂O₂S. The compound features a piperidine ring substituted with a propane-2-sulfonyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₉N₂O₂S |
| Molecular Weight | 195.31 g/mol |
| Functional Groups | Sulfonamide, Amine |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : In vitro studies have shown that certain derivatives of piperidine compounds can induce cytotoxicity in cancer cell lines. For instance, modifications in the piperidine structure can enhance the compound's ability to induce apoptosis in tumor cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction is essential for its potential use as a therapeutic agent.
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound:
- Direct Sulfonation : Piperidine can be directly sulfonated using propane sulfonyl chloride under basic conditions.
- Substitution Reactions : Utilizing amine substitution reactions on piperidine derivatives can yield the desired sulfonamide.
Study 1: Antimicrobial Activity
A study conducted on various piperidine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential applications in treating bacterial infections.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays revealed that this compound and its analogs displayed cytotoxic effects on cancer cell lines such as MCF-7 and A549. The IC50 values were reported to be in the micromolar range, indicating promising anti-cancer properties .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Butane-2-sulfonyl)-piperidin-3-ylamine | Similar sulfonamide structure | Different pharmacokinetics due to chain length |
| N-(Propane sulfonyl) piperidine | Same piperidine core | Lacks amine group; may exhibit different activities |
| 4-(Propane sulfonamide) piperidine | Sulfonamide group at a different position | Different reactivity patterns due to structural differences |
Scientific Research Applications
Anti-HIV Activity
Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The compound is part of a series of piperazine sulfonyl-bearing diarylpyrimidine derivatives designed to improve potency against both wild-type and NNRTI-resistant strains of HIV-1. These derivatives have shown promising anti-HIV activities, with enhanced interactions in the binding pocket of reverse transcriptase, which is crucial for inhibiting viral replication .
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine has also been investigated as an inhibitor of PI3K, an enzyme involved in various cellular processes including proliferation and survival. The inhibition of PI3K pathways has implications for cancer treatment, as dysregulation of these pathways is often associated with tumorigenesis .
Synthesis and Evaluation
In a study focused on the synthesis of piperazine sulfonyl derivatives, the compound was evaluated for its biological activity against HIV strains. The lead compound demonstrated significant anti-HIV activity with an effective concentration (EC50) indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Research has delved into the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance efficacy and reduce resistance. For instance, modifications to the sulfonyl group and piperidine ring have been shown to impact binding affinity and selectivity towards HIV reverse transcriptase .
Comparative Data Table
The following table summarizes key findings related to this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
